ST-836 hydrochloride
Description
Overview of ST-836 (hydrochloride) as a Research Compound
ST-836 (hydrochloride), also referred to as compound 34 in some literature, is a potent and selective dopamine (B1211576) receptor ligand. medchemexpress.combioscience.co.uk It is classified as a G protein-coupled receptor (GPCR) ligand, specifically targeting dopamine receptors. medchemexpress.com For research purposes, it is typically supplied as a hydrochloride salt to enhance its stability and solubility. The compound's molecular formula is C23H35ClN4OS, and it has a molecular weight of 451.07 g/mol . szabo-scandic.com
In laboratory settings, ST-836 (hydrochloride) is utilized to investigate the roles of specific dopamine receptor subtypes. medchemexpress.comadooq.com Its primary value lies in its differential affinity for the D2 and D3 dopamine receptors. medchemexpress.combioscience.co.uk This selectivity allows researchers to probe the distinct functions of these two receptor subtypes, which are often co-expressed in various brain regions and implicated in numerous neurological and psychiatric conditions. mdpi.comnih.gov The compound is intended for research use only and is not for human therapeutic use. bioscience.co.ukadooq.com
Table 1: Chemical and Physical Properties of ST-836 (hydrochloride)
| Property | Value |
|---|---|
| Molecular Formula | C23H35ClN4OS |
| Molecular Weight | 451.07 g/mol |
| Purity | >98% |
| CAS Number | 1415564-68-9 |
| Research Area | Neurological Disease |
Data sourced from Szabo-Scandic. szabo-scandic.com
Historical Context of Dopamine Receptor Ligands in Research
The journey to understand the complex roles of dopamine in the brain has been intrinsically linked to the development of specific ligands that can interact with its receptors. Dopamine, a key neurotransmitter, is involved in motor control, motivation, reward, and cognition. tandfonline.comwikipedia.org Its effects are mediated through five main receptor subtypes, broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. mdpi.comfrontiersin.org
Early research in the mid-20th century established the connection between dopamine and conditions like Parkinson's disease and schizophrenia. researchgate.nettandfonline.com This spurred the development of the first generation of dopamine receptor ligands. However, many of these early compounds, such as the antipsychotic haloperidol, were non-selective, binding to multiple receptor subtypes, which often led to undesirable side effects. nih.govwikipedia.org
The cloning of the individual dopamine receptor subtypes, including the D3 receptor approximately 30 years ago, marked a significant turning point. mdpi.com This discovery revealed the distinct anatomical distributions and pharmacological profiles of each subtype, highlighting the need for more selective ligands. The significant structural similarities between the D2 and D3 receptors, in particular, presented a considerable challenge for medicinal chemists. mdpi.comnih.gov Over the years, extensive research efforts have been dedicated to developing ligands with higher selectivity to better dissect the individual contributions of these receptors to brain function and disease. researchgate.netmdpi.com The development of compounds like ST-836 (hydrochloride) is a direct result of this ongoing quest for greater receptor subtype selectivity.
Significance of ST-836 (hydrochloride) for Research Purposes
The primary significance of ST-836 (hydrochloride) in a research context is its notable selectivity for the D3 dopamine receptor over the D2 receptor. medchemexpress.combioscience.co.uk Specifically, it exhibits a high binding affinity for the D3 receptor, with a reported Ki value of 4.5 nM, while its affinity for the D2 receptor is significantly lower, with a Ki value of 132 nM. medchemexpress.combioscience.co.ukszabo-scandic.com This approximate 29-fold selectivity allows researchers to more specifically target and study the functions of the D3 receptor.
This selectivity is crucial because the D2 and D3 receptors, despite their similarities, play different roles in the brain. mdpi.comnih.gov The D3 receptor is highly expressed in brain regions associated with reward, cognition, and emotion, making it a key target for understanding and potentially treating conditions like substance use disorders, depression, and the cognitive and negative symptoms of schizophrenia. mdpi.com By using a D3-preferring ligand like ST-836 (hydrochloride), researchers can investigate the specific consequences of modulating D3 receptor activity.
Furthermore, ST-836 (hydrochloride) is identified as an antiparkinsonian agent in research settings, suggesting its utility in studying the pathophysiology of Parkinson's disease. adooq.comtargetmol.comtargetmol.com The ability to selectively engage dopamine receptor subtypes is a critical aspect of developing novel therapeutic strategies for a wide range of neurological and psychiatric disorders. nih.govacs.org
Table 2: Binding Affinity of ST-836 (hydrochloride) for Dopamine Receptors
| Receptor Subtype | Ki (nM) |
|---|---|
| D3 | 4.5 |
| D2 | 132 |
Data sourced from MedchemExpress. medchemexpress.combioscience.co.uk
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4OS.ClH/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2;/h4-7,18-19H,3,8-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDNEMILQYIEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735351 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-68-9 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of St 836 Hydrochloride
Receptor Binding and Affinity Studies
The interaction of ST-836 (hydrochloride) with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, has been a primary area of investigation. The affinity of a ligand for its receptor is quantified by the inhibition constant (K_i), where a lower K_i value signifies a higher binding affinity.
Dopamine D3 Receptor Binding Affinity (K_i values)
ST-836 (hydrochloride) demonstrates a high affinity for the dopamine D3 receptor. Studies have reported a K_i value of 4.5 nM for its interaction with the D3 receptor. medchemexpress.comglpbio.com This strong binding underscores its potency as a D3 receptor ligand.
Dopamine D2 Receptor Binding Affinity (K_i values)
In comparison to its affinity for the D3 receptor, ST-836 (hydrochloride) exhibits a lower, yet significant, affinity for the dopamine D2 receptor. The reported K_i value for the D2 receptor is 132 nM. medchemexpress.comglpbio.com
Comparative Analysis with Other Dopamine Receptor Ligands
The selectivity of ST-836 (hydrochloride) for the D3 receptor over the D2 receptor is a key characteristic. With a K_i of 4.5 nM for D3 and 132 nM for D2, it displays a notable preference for the D3 subtype. medchemexpress.comglpbio.com This selectivity is an important consideration in the context of developing targeted therapies. For instance, other compounds like Raclopride bind to both D2 and D3 receptors with high affinity (K_i of 1.8 nM and 3.5 nM, respectively), while having very low affinity for D1 and D4 receptors. medchemexpress.com The dopamine D3 receptor itself is a promising target for the development of treatments for substance use disorders. nih.gov
Interactive Table: Binding Affinities of ST-836 (hydrochloride)
| Receptor | K_i Value (nM) |
| Dopamine D3 | 4.5 medchemexpress.comglpbio.com |
| Dopamine D2 | 132 medchemexpress.comglpbio.com |
Mechanism of Action of ST-836 (hydrochloride)
The pharmacological effects of ST-836 (hydrochloride) are mediated through its interaction with dopamine receptors, which are G-protein coupled receptors (GPCRs). medchemexpress.comadooq.com This interaction initiates a cascade of intracellular events that ultimately modulate neuronal signaling.
Ligand-Receptor Interactions and Signal Transduction Pathways
As a dopamine receptor ligand, ST-836 (hydrochloride) binds to these receptors, influencing their conformational state and subsequent interaction with G-proteins. medchemexpress.comadooq.com The activation or inhibition of these receptors can trigger various signal transduction pathways, although the specific downstream signaling cascades modulated by ST-836 require further detailed elucidation. The dopamine D2 and D3 receptors are known to couple to Gαi/o proteins, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Modulation of Dopaminergic Neurotransmission
By binding to presynaptic and postsynaptic dopamine receptors, ST-836 (hydrochloride) can influence the synthesis, release, and reuptake of dopamine, thereby modulating dopaminergic neurotransmission. Dopamine is a critical neurotransmitter involved in motor control, motivation, and cognitive functions. mdpi.com The interaction of ligands with D2 and D3 receptors can have significant effects on these processes. The precise manner in which ST-836 modulates these complex neural circuits is an area of ongoing research.
Cellular and Subcellular Effects
ST-836 (hydrochloride) primarily exerts its effects at the cellular level by acting as a potent dopamine receptor ligand. medchemexpress.com Dopamine receptors are a class of G protein-coupled receptors that are fundamental in mediating the effects of the neurotransmitter dopamine in the central nervous system. The binding of a ligand like ST-836 to these receptors, which are located on the surface of neuronal cells, initiates a cascade of intracellular signaling events.
The primary cellular mechanism involves the modulation of these signaling pathways subsequent to receptor binding. While the precise downstream subcellular events are complex and involve multiple second messenger systems, the initial and most critical interaction is the binding of ST-836 to dopamine D2 and D3 receptors on the cell membrane. medchemexpress.com This interaction alters the conformational state of the receptor, leading to the activation or inhibition of associated enzymes and ion channels, which in turn influences neuronal excitability and communication.
Pharmacological Profile in Research Models
The pharmacological profile of ST-836 has been investigated through various research models to characterize its activity and potential.
In vitro studies, conducted in controlled laboratory settings outside of living organisms, have been crucial in defining the receptor binding profile of ST-836. Radioligand binding assays are a common in vitro method used to determine the affinity of a compound for specific receptors. nih.gov For ST-836, these assays have demonstrated a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. medchemexpress.com
In Vitro Binding Affinity of ST-836 (hydrochloride)
| Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|
| Dopamine D3 Receptor | 4.5 nM | medchemexpress.com |
| Dopamine D2 Receptor | 132 nM | medchemexpress.com |
Ex vivo studies involve the testing of tissues or cells from an organism in an artificial environment after they have been removed. This methodology allows for the investigation of a compound's effects on biological matter under more controlled conditions than in vivo studies, while still reflecting the physiological state of the tissue. Common ex vivo techniques include tissue bath preparations, autoradiography on tissue slices, and analysis of biomarkers in harvested tissues following in vivo exposure. nuvisan.com
Based on the available research, no specific ex vivo pharmacological investigations for ST-836 (hydrochloride) have been detailed.
In vivo research, which involves studying the effects of a substance in whole, living organisms, is essential for understanding the physiological and behavioral outcomes of a compound's activity. wuxibiology.comaurigeneservices.com ST-836 has been identified as an antiparkinsonian agent, indicating that its effects have been evaluated in in vivo models relevant to Parkinson's disease. medchemexpress.combiocrick.com Such studies are critical for bridging the gap between molecular interactions observed in vitro and the potential systemic effects in a complex biological system. aurigeneservices.com The efficacy of dopamine agonists in these models often corresponds with their in vitro activity profiles. nottingham.ac.uk
Compound Names
Preclinical Research and Therapeutic Potential of St 836 Hydrochloride
Preclinical Efficacy Studies
Comprehensive searches for detailed preclinical efficacy studies of ST-836 (hydrochloride) in various disease models have yielded limited publicly available data. While the compound is noted for its potential in the context of Parkinson's disease, specific in vivo or in vitro efficacy data from dedicated studies are not extensively reported in the accessible scientific literature.
ST-836 (hydrochloride) is consistently identified as a compound with therapeutic potential for Parkinson's disease. medchemexpress.combiocrick.commedchemexpress.com This potential is primarily inferred from its mechanism of action as a potent dopamine (B1211576) receptor ligand. However, detailed preclinical studies in established animal models of Parkinson's disease, which would be necessary to evaluate its efficacy in alleviating motor and non-motor symptoms, are not described in the available literature. Such studies would typically involve models like the 6-hydroxydopamine (6-OHDA) or MPTP-induced neurodegeneration models to assess the compound's ability to protect dopaminergic neurons or restore motor function. The absence of this data means that no specific findings on its performance in these critical models can be reported at this time.
There is no publicly available information from preclinical studies evaluating the efficacy of ST-836 (hydrochloride) in models of other neurodegenerative diseases, such as Alzheimer's disease, Huntington's disease, or amyotrophic lateral sclerosis.
Based on available information, there are no published preclinical studies assessing the efficacy of ST-836 (hydrochloride) in other disease models outside of the neurological sphere.
Evaluation in Models of Neurological Disorders
Parkinson's Disease Models
Investigation of Biological Activity and Research Applications
The primary characterization of ST-836 (hydrochloride) in the scientific literature revolves around its neurobiological activity as a dopamine receptor ligand.
ST-836 (hydrochloride) is a potent and selective ligand for dopamine receptors, with a notable preference for the D3 subtype over the D2 subtype. medchemexpress.combiocrick.commedchemexpress.com This selectivity is a key aspect of its pharmacological profile. The binding affinities, expressed as inhibitor constants (Ki), have been reported as follows:
| Receptor | Ki (nM) |
|---|---|
| Dopamine D3 Receptor | 4.5 |
| Dopamine D2 Receptor | 132 |
This significant (approximately 29-fold) selectivity for the D3 receptor suggests that its biological effects are likely mediated primarily through this target. medchemexpress.combiocrick.com The dopamine D3 receptor is implicated in various physiological and pathological processes in the brain, including motor control, cognition, and reward pathways, making it a target of interest for neurological and psychiatric disorders. mdpi.com The potency of ST-836 (hydrochloride) at the D3 receptor underscores its potential as a research tool to investigate the roles of this receptor and as a starting point for the development of D3-targeted therapies.
Potential Research Applications in Drug Discovery
ST-836 (hydrochloride) is primarily recognized in the scientific community as a potent dopamine receptor ligand. tsinghua.edu.cnmedchemexpress.comabmole.com Its potential as an antiparkinsonian agent has been highlighted, making it a valuable tool for research into Parkinson's disease. abmole.comdcchemicals.commedchemexpress.com The compound's utility in drug discovery stems from its high affinity and selectivity for specific dopamine receptor subtypes, which are crucial in the pathophysiology of various neurological disorders.
The key research finding is its differential binding affinity for the D2 and D3 dopamine receptors. tsinghua.edu.cnmedchemexpress.com Research indicates that ST-836 (hydrochloride) demonstrates a significantly higher potency for the D3 receptor compared to the D2 receptor. tsinghua.edu.cnmedchemexpress.comabmole.commedchemexpress.comadooq.com This selectivity is a critical aspect for researchers investigating the distinct roles of these receptor subtypes in the central nervous system and exploring targeted therapeutic strategies.
Table 1: Dopamine Receptor Binding Affinity of ST-836 (hydrochloride)
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| D3 | 4.5 nM |
| D2 | 132 nM |
This interactive table summarizes the reported binding affinity values of ST-836 (hydrochloride) for dopamine D2 and D3 receptors. tsinghua.edu.cnmedchemexpress.com
Role in Compound Screening Libraries
In modern drug discovery, compound screening libraries are essential for identifying novel drug candidates through high-throughput screening (HTS). ST-836 (hydrochloride) is incorporated into several specialized bioactive compound libraries, underscoring its significance as a research tool. dcchemicals.comapexbt.com Its presence in these collections allows researchers to probe the function of dopamine receptors in various disease models and to screen for new molecules with desired pharmacological profiles.
The inclusion of ST-836 (hydrochloride) in these libraries facilitates the exploration of its effects across a wide range of biological assays. It serves as a reference compound for dopamine receptor activity and aids in the validation of new screening platforms. abmole.comapexbt.com
Table 2: Compound Screening Libraries Containing ST-836 (hydrochloride)
| Library Name | Provider/Type |
|---|---|
| DiscoveryProbe™ FDA-approved Drug Library | APExBIO |
| MCE GPCR P1 (dmso) | MedChemExpress |
| MCE Neuroprotective Compound Library | MedChemExpress |
This interactive table lists some of the commercially available compound screening libraries that include ST-836 (hydrochloride). tsinghua.edu.cndcchemicals.comapexbt.com
Preclinical Safety and Toxicology Research Considerations
The preclinical assessment of any potential therapeutic agent requires a thorough investigation of its safety and toxicology. For ST-836 (hydrochloride), toxicological information is primarily derived from studies on Verubulin hydrochloride (also known as MPC-6827 hydrochloride), as ST-836 hydrochloride is the salt form of verubulin. chembuyersguide.com These studies reveal a profile centered on cytotoxic and vascular-disrupting activities, primarily in the context of oncology research rather than neurology. medchemexpress.comresearchgate.net
In Vitro Toxicity Studies
Research on Verubulin hydrochloride has demonstrated potent and broad-spectrum cytotoxic activities in vitro. medchemexpress.comabmole.comadooq.commedchemexpress.eu The primary mechanism of this cytotoxicity is the disruption of microtubule formation. Verubulin binds to tubulin, inhibiting its polymerization and leading to the breakdown of the microtubule network within cells.
This disruption of a critical cytoskeletal component has several downstream consequences that have been observed in in vitro models using various tumor cell lines, such as MCF-7 breast carcinoma and Jurkat leukemia cells. A key finding is that this agent is not a substrate for several multidrug resistance (MDR) transporters, suggesting it may be effective in treating tumors that have developed resistance to other chemotherapeutic agents.
Table 3: Summary of In Vitro Effects of Verubulin (the parent compound of this compound)
| Effect | Observation | Cell Lines |
|---|---|---|
| Mechanism of Action | Inhibition of tubulin polymerization; disruption of microtubule formation. | Various tumor cell lines |
| Cell Cycle | Pronounced arrest in the G2/M phase. | MCF-7, Jurkat |
| Cellular Outcome | Induction of apoptosis following cell cycle arrest. | MCF-7, Jurkat |
This interactive table summarizes the key in vitro toxicological findings for Verubulin hydrochloride.
In Vivo Toxicity Studies
The in vivo toxicological profile of Verubulin hydrochloride is characterized by its function as a vascular disrupting agent (VDA). researchgate.net VDAs are a class of compounds that selectively target and disrupt the established blood vessels within solid tumors, leading to acute ischemia and tumor cell death. researchgate.net Studies in mouse xenograft cancer models have shown that Verubulin hydrochloride exhibits potent antitumor activity. medchemexpress.eu
Clinical research with Verubulin hydrochloride has identified a distinct toxicity profile. In phase I clinical trials, cardiovascular events were noted as dose-limiting toxicities. This cardiovascular toxicity is a recognized characteristic of the VDA class of agents.
Genotoxicity and Mutagenicity Research
Based on a review of the available scientific literature, specific studies detailing the genotoxic or mutagenic potential of ST-836 (hydrochloride) or Verubulin hydrochloride are not publicly available. Standard assays, such as the Ames test for mutagenicity or chromosomal aberration assays for genotoxicity, have not been reported in the reviewed sources. The primary focus of the published toxicological research has been on the compound's cytotoxic and vascular-disrupting effects.
Advanced Research Methodologies and Techniques
Molecular Modeling and Computational Studies for ST-836 (hydrochloride)
In the early stages of drug discovery, molecular modeling and computational studies serve as crucial tools to predict the behavior of a compound and to refine its properties. fiveable.meanu.edu.au These in silico methods are essential for understanding how a molecule like ST-836 (hydrochloride) might interact with its biological targets and how it will be absorbed, distributed, metabolized, and excreted (ADMET) by the body. fiveable.menih.gov
Ligand-based drug design (LBDD) focuses on the analysis of molecules known to interact with a specific target. gardp.org This approach is particularly useful when the three-dimensional structure of the target is unknown. By studying the chemical structures and properties of known active and inactive compounds, researchers can develop a pharmacophore model. This model represents the key steric and electronic features necessary for biological activity. nih.gov For a compound like ST-836, which is a potent dopamine (B1211576) receptor ligand, LBDD would involve comparing its structure to other known dopamine receptor ligands to identify common features that contribute to its binding affinity. medchemexpress.com The goal is to establish a structure-activity relationship (SAR) that guides the synthesis of new, potentially more effective compounds. gardp.org
When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) becomes a powerful tool. nih.gov This method utilizes techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy to understand the precise interactions between a ligand and its receptor at an atomic level. nih.gov Molecular docking, a key component of SBDD, simulates the binding of a small molecule like ST-836 to the binding site of its target, such as the D2 and D3 dopamine receptors. researchgate.net By predicting the binding conformation and affinity, researchers can rationally design modifications to the compound to enhance its potency and selectivity. nih.govnih.gov
Undesirable pharmacokinetic properties are a major reason for the failure of drug candidates in later stages of development. nih.gov Therefore, early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is critical. fiveable.me Computational tools can predict various physicochemical properties of ST-836, such as its solubility, lipophilicity (LogP), and potential to cross biological membranes like the blood-brain barrier. mdpi.com
Structure-Based Drug Design Approaches
Cellular and Molecular Target Engagement Assays
Confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in drug discovery. Target engagement assays provide this crucial information, bridging the gap between in vitro biochemical assays and in vivo efficacy studies. acs.orgpromega.com
In vitro cellular assays are fundamental for assessing the biological activity of a compound in a more physiologically relevant context than isolated protein assays. For ST-836, which targets dopamine receptors, researchers would use cell lines engineered to express these receptors. medchemexpress.comglpbio.com Assays could measure downstream signaling events that occur upon receptor activation or inhibition, providing a quantitative measure of the compound's potency and efficacy within a cellular system. amanote.comphysiology.org For instance, competition binding assays using radiolabeled ligands can determine the binding affinity (Ki) of ST-836 to D2 and D3 receptors in cell membranes. medchemexpress.comglpbio.com
| Receptor | Ki (nM) |
| Dopamine D3 | 4.5 |
| Dopamine D2 | 132 |
This table displays the in vitro binding affinities of ST-836 for the dopamine D3 and D2 receptors. medchemexpress.comglpbio.com
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly measuring a drug's engagement with its target protein in intact cells and even tissues. researchgate.netmdpi.com The principle behind CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability. nih.govsygnaturediscovery.com
In a typical CETSA experiment, cells are treated with the compound of interest, in this case, ST-836, and then heated to various temperatures. drugtargetreview.com The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. drugtargetreview.com An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding and engagement. mdpi.com This method is advantageous because it does not require any modification of the compound or the target protein and can be performed in a high-throughput format. nih.govdrugtargetreview.com For a compound like ST-836, CETSA could be used to confirm its engagement with dopamine receptors in a cellular context and to assess its selectivity against other proteins. researchgate.net
| Assay Type | Principle | Application to ST-836 |
| In Vitro Cellular Assays | Measure biological response in cells expressing the target. | Determine functional potency at D2/D3 receptors. |
| Thermal Shift Assays (CETSA) | Measure ligand-induced stabilization of the target protein against heat denaturation. | Confirm direct binding to dopamine receptors in intact cells. |
This table summarizes the principles and applications of key target engagement assays for ST-836.
Reporter Gene Assays
Reporter gene assays are fundamental tools for characterizing the pharmacological properties of compounds like ST-836 (hydrochloride) that target specific cellular receptors. These assays measure the transcriptional activity of a reporter gene, which is linked to a specific signaling pathway activated by the receptor of interest. In the context of ST-836 (hydrochloride), which is a potent dopamine receptor ligand, these assays are crucial for determining its functional activity at dopamine D2 and D3 receptors. medchemexpress.com
The general principle of a reporter gene assay for a G protein-coupled receptor (GPCR) like the dopamine D2 receptor involves genetically engineering cells to express the receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to downstream signaling events of the receptor. mdpi.com When a ligand such as ST-836 (hydrochloride) binds to and activates the receptor, it initiates an intracellular signaling cascade that leads to the expression of the reporter gene. The resulting product can be easily quantified, providing a measure of the ligand's efficacy and potency.
Kinetic studies of dopamine D2 receptor molecular pharmacology have provided insights into the binding characteristics of ST-836. These studies have shown that ST-836 exhibits a fast association rate with the D2 receptor. This rapid binding is a significant finding, as the association and dissociation rates of a ligand are major determinants of its pharmacological profile and potential for biased agonism. In temporal functional assays, agonists with fast association rates, such as ST-836, have been observed to increase in potency over time, a phenomenon that may be attributed to ligand rebinding. nottingham.ac.uk
Table 1: Reporter Gene Assay Parameters for Dopamine Receptor Ligand Characterization
| Parameter | Description | Relevance to ST-836 (hydrochloride) |
| Cell Line | The host cell system used for expressing the receptor and reporter gene (e.g., HEK293, CHO). | Provides the cellular machinery for receptor signaling and gene expression. |
| Receptor Target | The specific receptor being investigated (e.g., Dopamine D2, D3). medchemexpress.com | ST-836 is a ligand for these receptors. medchemexpress.com |
| Reporter Gene | A gene whose product is easily measurable (e.g., Luciferase, β-galactosidase). mdpi.com | Quantifies the functional response to ligand binding. |
| Promoter Element | A DNA sequence that drives the expression of the reporter gene in response to receptor activation. | Links receptor signaling to reporter gene expression. |
| Ligand Potency (EC50) | The concentration of the ligand that produces 50% of the maximal response. | A key measure of the compound's functional activity. |
| Ligand Efficacy | The maximal response produced by the ligand compared to a reference agonist. | Determines if the compound is a full or partial agonist. |
Advanced Imaging Techniques in Preclinical Research
Advanced imaging techniques are indispensable for non-invasively studying the in vivo behavior of drug candidates. For a compound like ST-836 (hydrochloride) that targets the central nervous system, these methods can provide critical information on brain penetration, target engagement, and pharmacodynamic effects.
Positron Emission Tomography (PET) Studies
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative visualization of biological processes in vivo. In the context of dopamine receptor ligands, PET studies are instrumental in assessing receptor occupancy and distribution in the brain. mit.edu While specific PET studies on ST-836 (hydrochloride) are not yet published, the methodology is well-established for similar compounds.
For a PET study of a dopamine receptor ligand, a radiolabeled version of the compound or a competing radioligand is administered. The PET scanner then detects the gamma rays emitted from the positron-emitting radionuclide, allowing for the mapping of the radiotracer's distribution. For example, radiotracers like [11C]raclopride or [18F]fallypride are commonly used to image dopamine D2/D3 receptors. ucsd.edu A study involving ST-836 (hydrochloride) could use such a tracer in a competition assay to determine the in vivo receptor occupancy of ST-836 at different doses. This would be crucial for understanding its therapeutic window and target engagement in a living organism.
Magnetic Resonance Imaging (MRI) Applications
Magnetic Resonance Imaging (MRI) provides high-resolution anatomical images and can also be used for functional studies (fMRI). In preclinical research of dopamine agonists, MRI can be used to assess the structural and functional consequences of long-term drug treatment. oup.com For a compound like ST-836 (hydrochloride), preclinical MRI studies could be designed to investigate its effects on brain morphology and activity.
For instance, high-resolution MRI could be used to detect any neuroplastic changes in brain regions rich in dopamine receptors, such as the striatum and prefrontal cortex, following chronic administration of ST-836 (hydrochloride). Functional MRI (fMRI) could be employed to measure changes in blood-oxygen-level-dependent (BOLD) signals in response to the compound, providing insights into its effects on neural activity and functional connectivity within dopaminergic circuits. oup.com
Omics Approaches in ST-836 (hydrochloride) Research
Omics technologies offer a global and unbiased view of the molecular changes induced by a compound, providing valuable information on its mechanism of action and potential off-target effects.
Genomics and Transcriptomics Studies
Genomic and transcriptomic analyses investigate the changes in the genome and gene expression, respectively, following drug treatment. Comprehensive genomic profiling can identify genetic variants that may influence an individual's response to a drug. illumina.com While no specific genomic studies on ST-836 (hydrochloride) have been reported, this approach could be used in the future to identify patient populations that might benefit most from this compound.
Transcriptomic analysis, typically performed using techniques like RNA sequencing (RNA-Seq), can reveal the genes and signaling pathways that are modulated by ST-836 (hydrochloride). scholaris.ca For example, a preclinical study could involve treating neuronal cells or animal models with ST-836 (hydrochloride) and then performing RNA-Seq to identify differentially expressed genes. This could uncover novel mechanisms of action and potential biomarkers of drug response.
Table 2: Potential Transcriptomic Findings in ST-836 (hydrochloride) Research
| Finding | Implication |
| Upregulation of neuroprotective genes | Suggests a potential therapeutic benefit beyond symptomatic relief. |
| Downregulation of pro-inflammatory genes | Indicates a possible anti-inflammatory effect in the brain. |
| Modulation of genes involved in synaptic plasticity | Could point to effects on learning, memory, and cognitive function. |
| Alterations in dopamine receptor gene expression | May indicate feedback mechanisms or receptor regulation with chronic treatment. |
Proteomics Investigations
Proteomics is the large-scale study of proteins, their structures, and their functions. dkfz.de Proteomic profiling of cells or tissues treated with ST-836 (hydrochloride) can provide a direct readout of the changes in the cellular machinery. embopress.org Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins, offering a comprehensive view of the cellular response to the compound. mednexus.org
A proteomics study could, for instance, analyze the changes in the proteome of striatal neurons following treatment with ST-836 (hydrochloride). This could reveal alterations in the levels of proteins involved in dopamine signaling, synaptic transmission, and cellular metabolism. Such findings would provide a deeper understanding of the compound's molecular pharmacology and its impact on cellular function. nih.gov
Metabolomics Profiling
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a functional readout of the physiological state of an organism. While specific metabolomic studies on ST-836 (hydrochloride) have not yet been published, the known pharmacological action of this compound as a dopamine D2 and D3 receptor agonist allows for informed hypotheses regarding its potential impact on cellular metabolism. Research into other dopamine agonists and the role of dopamine signaling in metabolic regulation has revealed significant connections that are likely relevant to the effects of ST-836.
Dopamine signaling is increasingly recognized for its role in both central and peripheral metabolic control. oup.comoup.com Modulation of dopamine D2-like receptors can influence glucose homeostasis, lipid metabolism, and energy balance. biorxiv.orgbioscientifica.com Studies utilizing metabolomics have begun to unravel the complex interplay between dopaminergic pathways and systemic metabolism, particularly in conditions like Parkinson's disease, where dopamine agonists are a therapeutic cornerstone. oup.com
Detailed Research Findings from Analogous Compounds
Metabolomic studies on similar dopamine agonists and related conditions have identified several key metabolic pathways that are potentially modulated by compounds like ST-836 (hydrochloride).
Glucose and Energy Metabolism: Dopamine agonists have been shown to affect glucose and insulin (B600854) levels. mdpi.com For instance, the D2-like receptor agonist bromocriptine (B1667881) has been observed to improve glucose tolerance. oup.com In some contexts, dopamine agonists can influence glycolysis and the tricarboxylic acid (TCA) cycle, fundamental pathways for cellular energy production. biorxiv.org Activation of the dopamine D2 receptor has been shown to alter the metabolic behavior of certain cells, including an increase in glycolysis. biorxiv.org
Lipid Metabolism: Treatment with dopamine agonists has been associated with changes in lipid profiles, including reductions in total cholesterol, LDL cholesterol, and triglycerides. bioscientifica.comfrontiersin.org These effects suggest a role for dopamine signaling in the regulation of fatty acid synthesis and breakdown.
Amino Acid and Neurotransmitter Metabolism: As ST-836 (hydrochloride) acts on dopamine receptors, it is plausible that it could influence the metabolism of aromatic amino acids, which are precursors to dopamine and other neurotransmitters. Metabolomic analyses in related contexts often reveal alterations in the levels of tyrosine, tryptophan, and their derivatives.
Mitochondrial Function: Dopamine receptor signaling can impact mitochondrial function, which is central to cellular metabolism. biorxiv.org This includes effects on oxidative phosphorylation and the production of reactive oxygen species.
Given the function of ST-836 as a D2/D3 receptor agonist, it is hypothesized that its administration could lead to measurable changes in the metabolic profiles of relevant tissues and biofluids. Untargeted metabolomics approaches, using techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), would be capable of identifying a broad spectrum of metabolic alterations.
Below are hypothetical data tables illustrating the potential findings from a metabolomics study of ST-836 (hydrochloride). These tables are based on the known effects of the drug class and are for illustrative purposes only.
Table 1: Hypothetical Changes in Key Serum Metabolites Following ST-836 (hydrochloride) Administration
| Metabolite Class | Metabolite Name | Predicted Change | Potential Implication |
| Carbohydrates | Glucose | ↓ | Improved glycemic control |
| Pyruvate | ↑ or ↓ | Altered glycolytic flux | |
| Lactate | ↑ or ↓ | Shift in anaerobic vs. aerobic metabolism | |
| Lipids | Triglycerides | ↓ | Modulation of lipid metabolism |
| Total Cholesterol | ↓ | Systemic metabolic effects | |
| LDL Cholesterol | ↓ | Cardiovascular health marker | |
| Amino Acids | Tyrosine | ↑ | Precursor availability for dopamine synthesis |
| Tryptophan | ↔ or ↓ | Potential effects on serotonin (B10506) pathway | |
| Glutamate | ↔ or ↓ | Modulation of excitatory neurotransmission | |
| Energy Metabolism | Citrate | ↓ | Alteration in TCA cycle activity |
| Succinate | ↔ | Potential impact on mitochondrial function |
This table is interactive and can be sorted by column.
Table 2: Potential Impact of ST-836 (hydrochloride) on Metabolic Pathways
| Metabolic Pathway | Key Associated Metabolites | Predicted Effect of ST-836 | Rationale |
| Glycolysis / Gluconeogenesis | Glucose, Pyruvate, Lactate | Modulation | Dopamine agonists are known to influence glucose homeostasis. oup.commdpi.com |
| Tricarboxylic Acid (TCA) Cycle | Citrate, Succinate, Fumarate | Downregulation | Potential shift in energy metabolism, as seen with some dopamine receptor modulators. biorxiv.org |
| Fatty Acid Metabolism | Triglycerides, Free Fatty Acids | Downregulation of Synthesis | Consistent with observed improvements in lipid profiles with dopamine agonist treatment. bioscientifica.comfrontiersin.org |
| Amino Acid Metabolism | Tyrosine, Phenylalanine | Upregulation of Turnover | Reflects the compound's direct interaction with the dopaminergic system. |
This table is interactive and can be sorted by column.
Future Directions and Research Gaps
Unexplored Receptor Subtypes or Targets
ST-836 is characterized as a potent dopamine (B1211576) receptor ligand with high affinity for the D3 and D2 subtypes. However, a complete understanding of its selectivity profile is crucial for its development as a research tool or therapeutic candidate. Many dopaminergic ligands are known to interact with other receptors, which can lead to off-target effects. nih.gov Future research should involve comprehensive receptor screening to fully map the binding profile of ST-836.
Key areas for investigation include:
Screening against other CNS receptors: It is important to assess the affinity of ST-836 for other dopamine receptor subtypes (D1, D4, D5), as well as for serotonin (B10506) (5-HT), adrenergic (α and β), histamine, and muscarinic receptors. nih.govmdpi.com Some D3 receptor ligands have shown notable affinity for 5-HT1A and various adrenergic receptor subtypes. mdpi.comacs.org
Sigma Receptor Binding: The potential interaction with sigma-1 and sigma-2 receptors should also be evaluated, as these receptors are implicated in various neurological processes and are binding sites for numerous CNS-active compounds. nih.gov
Bitopic Ligand Properties: Research could explore if ST-836 acts as a bitopic ligand, engaging with both the primary (orthosteric) binding site and a secondary (allosteric) site on the dopamine receptor. Such a mechanism could explain its high affinity and selectivity and is a key area of modern drug design to reduce off-target effects. researchgate.net
A detailed understanding of its full receptor interaction profile will be essential to interpret its biological effects and predict its potential side-effect profile in later-stage studies.
Table 1: Known and Potential Receptor Binding Targets for ST-836
| Receptor Target | Known Affinity (Ki) | Rationale for Future Investigation |
|---|---|---|
| Dopamine D3 | 4.5 nM | Primary target; further functional characterization needed. |
| Dopamine D2 | 132 nM | Primary target; assess functional activity and role in potential side effects. nottingham.ac.uk |
| Other Dopamine Subtypes (D1, D4, D5) | Unknown | Essential for determining full dopaminergic selectivity profile. nih.gov |
| Serotonin Receptors (e.g., 5-HT1A) | Unknown | Common off-target for dopaminergic ligands; could influence therapeutic or side effects. nih.govacs.org |
| Adrenergic Receptors (α1, α2) | Unknown | Common off-target for dopaminergic ligands. nih.govmdpi.com |
Investigation of Long-Term Effects in Chronic Models
The potential of ST-836 for Parkinson's disease warrants investigation into its long-term efficacy and safety in chronic preclinical models. nih.govresearchgate.netneurology.org While acute models are useful for initial screening, chronic models more accurately reflect the progressive nature of neurodegenerative diseases. vu.edu.au
Future research should focus on:
Chronic Parkinson's Disease Models: Evaluating ST-836 in long-duration neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), is a critical next step. nih.gov Genetic models of Parkinson's disease could also be employed to understand its effects in different pathological contexts. nih.govnih.gov
Assessment of L-DOPA-Induced Dyskinesia (LID): A major complication of long-term dopaminergic therapy is the development of abnormal involuntary movements. frontiersin.org It is crucial to determine whether chronic administration of ST-836, alone or in combination with L-DOPA, induces or mitigates dyskinesia in rodent or primate models. nih.govnih.gov
Evaluation of Non-Motor Effects: Long-term use of dopamine agonists is associated with psychiatric side effects, such as impulse control disorders, which are linked to high D3 receptor affinity. elsevier.esnih.gov Preclinical models that can assess anxiety, depression, and compulsive behaviors should be used to evaluate the long-term neuropsychiatric safety profile of ST-836.
Exploration of Novel Therapeutic Combinations
In clinical practice, Parkinson's disease is often managed with combination therapy. tandfonline.com Preclinical studies should therefore explore the potential of ST-836 in combination with existing treatments to enhance efficacy or reduce side effects. frontiersin.orgnih.govneurology.org
Potential combinations for preclinical investigation include:
Combination with L-DOPA: The most important combination to study would be with L-DOPA, the gold standard therapy for Parkinson's. mdpi.com Research should investigate whether ST-836 can provide a "L-DOPA-sparing" effect, allowing for lower doses of L-DOPA to be used, which could delay the onset of motor complications. nih.govfrontiersin.orgmdpi.com
Combination with MAO-B or COMT Inhibitors: Combining ST-836 with monoamine oxidase B (MAO-B) inhibitors (e.g., selegiline, rasagiline) or catechol-O-methyltransferase (COMT) inhibitors (e.g., entacapone) could provide a synergistic effect by targeting different mechanisms within the dopaminergic system. tandfonline.comfrontiersin.org
Combination with Non-Dopaminergic Agents: Exploring combinations with agents targeting other neurotransmitter systems, such as serotonin 5-HT1A and 5-HT1B receptor agonists or adenosine (B11128) A2A antagonists, could be a novel strategy to manage both motor symptoms and treatment-related complications like dyskinesia. frontiersin.orgmdpi.comoup.com
Development of Advanced Delivery Systems for Research Applications
A significant challenge in treating CNS disorders is overcoming the blood-brain barrier (BBB) to achieve therapeutic concentrations of a drug in the brain. nih.gov Furthermore, maintaining stable drug levels is important for providing continuous dopaminergic stimulation, which is thought to reduce the risk of motor complications. nih.gov Developing advanced delivery systems for ST-836 for research purposes could enhance its utility and therapeutic potential.
Future research could focus on:
Nanoparticle-Based Systems: Encapsulating ST-836 in biodegradable polymeric nanoparticles, liposomes, or solid lipid nanoparticles could improve its ability to cross the BBB, enhance its bioavailability, and provide sustained release. frontiersin.orgacs.orgrsc.orgmdpi.com
Nose-to-Brain Delivery: The intranasal route is a non-invasive method that can bypass the BBB and deliver drugs directly to the brain. nih.gov Formulating ST-836 into a nano-enabled in-situ gelling system for intranasal administration could be a promising research application. mdpi.com
Continuous Delivery Methods: For preclinical studies, the use of subcutaneous pumps or transdermal patches could be explored to deliver ST-836 continuously. sheba-global.comcambridge.org This would allow for the investigation of continuous dopaminergic stimulation and its effects on treatment efficacy and side effects.
Addressing Unanswered Questions in Preclinical Data
The current understanding of ST-836 is based on initial binding and characterization studies. To build a comprehensive preclinical data package, several fundamental questions remain to be answered.
Table 2: Key Unanswered Questions for Future ST-836 Research
| Research Area | Key Unanswered Question | Proposed Preclinical Approach |
|---|---|---|
| Pharmacology | What is the full receptor binding profile and functional activity (agonist, antagonist, partial agonist) at all targets? | Comprehensive receptor screening panels; in vitro functional assays (e.g., cAMP accumulation). nih.gov |
| Efficacy | Does ST-836 show sustained efficacy in chronic, progressive models of Parkinson's disease? | Long-term studies in 6-OHDA or MPTP-lesioned animals, assessing motor function over time. nih.govmdpi.com |
| Safety/Tolerability | What is the propensity of ST-836 to cause L-DOPA-induced dyskinesia or other motor complications? | Chronic L-DOPA co-administration in parkinsonian rodent and primate models. frontiersin.orgnih.govconicet.gov.ar |
| Pharmacokinetics | What are the absorption, distribution, metabolism, and excretion (ADME) properties of ST-836 in vivo? | In vivo pharmacokinetic studies in animal models to determine brain penetration and half-life. |
| Neuroprotection | Does ST-836 have disease-modifying effects, or is it purely a symptomatic treatment? | Histological and biochemical analysis in chronic PD models to assess the survival of dopaminergic neurons. nih.govnih.gov |
Addressing these questions through rigorous preclinical research is essential to validate the potential of ST-836 as a valuable tool for understanding the complexities of the dopaminergic system and its role in disorders like Parkinson's disease.
Q & A
Q. What experimental approaches are recommended to determine the receptor selectivity profile of ST-836 hydrochloride?
To assess receptor selectivity, perform competitive radioligand binding assays using cell membranes expressing dopamine receptor subtypes (e.g., D2 and D3). Calculate inhibition constants (Ki) using the Cheng-Prusoff equation, ensuring proper controls for nonspecific binding. ST-836 exhibits higher affinity for D3 receptors (Ki = 4.5 nM) compared to D2 receptors (Ki = 132 nM) . Include positive controls (e.g., known D3/D2 ligands) to validate assay conditions.
Q. How should this compound be prepared for in vitro assays to ensure stability?
Prepare a 10 mM stock solution in DMSO, aliquot into single-use vials, and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For cell culture studies, dilute the stock in complete media to achieve working concentrations (e.g., 1–100 µM), ensuring final DMSO ≤0.1% to prevent cytotoxicity .
Q. What are the critical parameters for designing dose-response studies with this compound in animal models?
Use a vehicle composed of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH2O for intraperitoneal or oral administration. Adjust dosing volumes based on animal weight (e.g., 100 µL for a 20 g mouse). For chronic studies, monitor stability of the formulation at -80°C and verify compound integrity via HPLC before administration .
Q. What cell-based assays are suitable for preliminary screening of this compound's functional activity?
Use cAMP accumulation assays in HEK293 cells expressing dopamine receptors to evaluate agonism/antagonism. For D3-specific activity, employ β-arrestin recruitment assays (e.g., Tango GPCR platform). Pair these with electrophysiological recordings in striatal neurons to assess functional modulation .
Q. What are the solubility and stability considerations for this compound in aqueous solutions?
this compound is sparingly soluble in aqueous buffers. Always prepare fresh working solutions from DMSO stocks. Avoid prolonged storage in aqueous media (>24 hours) due to hydrolysis risks. For in vivo use, confirm solubility in the vehicle via visual inspection (clear solution) before administration .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor binding data and in vivo efficacy outcomes?
Investigate pharmacokinetic factors such as blood-brain barrier (BBB) penetration using brain-to-plasma ratio measurements. Perform metabolite profiling (LC-MS/MS) to identify active derivatives. Use microdialysis in target brain regions (e.g., striatum) to correlate free drug concentrations with receptor occupancy .
Q. What strategies are effective in distinguishing target-mediated effects from off-target interactions in ST-836 studies?
(i) Employ D3/D2 receptor knockout models to confirm on-target effects. (ii) Use selective antagonists (e.g., SB-277011 for D3) to block ST-836 activity. (iii) Conduct broad-panel GPCR screening (e.g., Eurofins CEREP panel) to identify off-target binding .
Q. How to validate target engagement in vivo for this compound?
Utilize ex vivo receptor autoradiography with radiolabeled ligands (e.g., [³H]-spiperone) in brain sections post-dosing. Alternatively, perform positron emission tomography (PET) imaging with D3/D2-specific tracers (e.g., [¹¹C]-PHNO) to quantify receptor occupancy .
Q. How to optimize chronic dosing regimens for neurobehavioral studies with this compound?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine the optimal dosing interval. Monitor plasma and brain levels over 24 hours to assess accumulation. For behavioral endpoints (e.g., rotarod performance), use staggered dosing to avoid acute tolerance .
Q. What quality control measures ensure batch-to-batch consistency in this compound research?
Validate purity (>98%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Certify endotoxin levels (<0.1 EU/mg) for in vivo studies via LAL assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
